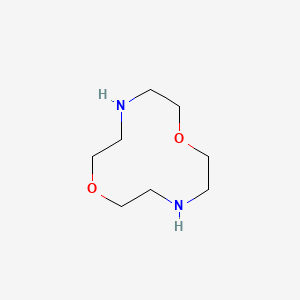

1,7-Dioxa-4,10-diazacyclododecane

Descripción

Contextualization within Macrocyclic Chemistry

1,7-Dioxa-4,10-diazacyclododecane is a macrocyclic compound, a class of molecules characterized by a large ring structure. Its specific classification is as a diaza-crown ether, indicating the presence of both oxygen (oxa) and nitrogen (aza) atoms within its cyclic framework.

Crown ethers, first synthesized by Charles Pedersen in 1967, are cyclic polyethers renowned for their ability to selectively bind with specific cations. wikipedia.org The name "crown" is derived from the three-dimensional structure that resembles a crown when complexed with a metal ion. wikipedia.org The size of the ether's cavity and the number of oxygen atoms determine its affinity for different cations. wikipedia.org For instance, 18-crown-6 (B118740) shows a high affinity for potassium ions, while 15-crown-5 (B104581) and 12-crown-4 (B1663920) are selective for sodium and lithium ions, respectively. wikipedia.org

Aza-crown ethers are analogues of crown ethers where one or more oxygen atoms are replaced by nitrogen atoms. wikipedia.orgwikiwand.com This substitution introduces several key differences. The presence of nitrogen atoms, which are less electronegative than oxygen, makes the electron pair more available for complexation. e-bookshelf.de This results in aza-crown ethers having complexing properties that are intermediate between the all-oxygen crown ethers, which favor alkali and alkaline-earth metal ions, and the peraza-crowns (cyclic amines), which strongly bind to heavy-metal cations. e-bookshelf.de The inclusion of amine groups also allows for the creation of "lariat" crown ethers, which have sidearms that can enhance the stability of the formed complexes. wikipedia.org

The pioneering work of Pedersen, along with Jean-Marie Lehn and Donald J. Cram, who were jointly awarded the Nobel Prize in Chemistry in 1987, laid the foundation for the field of macrocyclic chemistry. e-bookshelf.de Research into aza-crown ethers began to gain momentum as scientists sought to create macrocycles with stronger and more diverse metal ion affinities. e-bookshelf.de The synthesis of diaza-crown ethers, such as this compound, represented a significant advancement, offering a balance of hard (oxygen) and soft (nitrogen) donor atoms. This unique composition allows them to form stable complexes with a wider range of metal ions, including transition metals and lanthanides. nih.gov Over the years, research has expanded to include the development of more complex structures, such as lariat (B8276320) ethers with functionalized side arms and cryptands, which are three-dimensional aza-crowns. wikipedia.org These modifications have led to applications in various areas, including the development of artificial enzymes, sensors, and materials with specific catalytic or recognition properties. nih.gov

Significance of this compound as a Ligand and Building Block

The structural features of this compound make it a highly valuable ligand and a versatile building block in different areas of chemistry.

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. This compound is an effective chelating agent, meaning it can form multiple bonds to a single metal ion. chematech-mdt.com The presence of two nitrogen and two oxygen atoms allows it to coordinate with metal ions in a tetradentate fashion. This ability to form stable complexes is crucial in various applications. For instance, derivatives of diaza-crown ethers have been explored as chelators for medical isotopes like Zirconium-89 (⁸⁹Zr) for use in Positron Emission Tomography (PET) imaging. nih.govnih.gov The macrocyclic structure provides a stable framework that can securely hold the metal ion, which is essential for in vivo applications. nih.gov

This compound serves as a key starting material or intermediate in the synthesis of more complex molecules. acs.org Its reactive secondary amine groups provide sites for functionalization, allowing for the attachment of various side chains or the construction of larger, more intricate structures. rsc.org For example, it has been used to synthesize lipophilic cage compounds by connecting two diaza-crown units. rsc.org These cage-like molecules have shown exceptionally strong binding affinity for sodium cations and can act as effective anion activators in non-polar environments. rsc.org The synthesis of such complex structures highlights the role of this compound as a foundational building block.

The synthesis of various derivatives often involves the acylation or alkylation of the nitrogen atoms. scienceopen.com These reactions allow for the introduction of a wide range of functional groups, leading to new compounds with tailored properties. For example, the attachment of chromogenic or fluorescent moieties can lead to the development of sensors for specific metal ions. rsc.org

Supramolecular chemistry focuses on the study of chemical systems made up of a discrete number of assembled molecular subunits or components. The ability of this compound to participate in self-assembly processes makes it a significant molecule in this field. It can influence the arrangement of other molecules to form well-defined structures. This property is valuable in materials science for controlling the structure and properties of polymers and gels. By incorporating this diaza-crown ether into materials, it is possible to design systems with desired characteristics such as improved conductivity, mechanical strength, or self-healing capabilities.

The formation of host-guest complexes is a central concept in supramolecular chemistry. This compound and its derivatives act as hosts that can encapsulate guest molecules or ions. This interaction is driven by non-covalent forces such as hydrogen bonding and electrostatic interactions. The selective binding properties of these macrocycles are being exploited to create functional materials for applications in sensing, catalysis, and drug delivery.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,7-dioxa-4,10-diazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-5-11-7-3-10-4-8-12-6-2-9-1/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJHXHMUGFXPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCNCCOCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183622 | |

| Record name | 4,10-Dioxa-1,7-diazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294-92-8 | |

| Record name | 1,7-Dioxa-4,10-diazacyclododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=294-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,10-Dioxa-1,7-diazacyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000294928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,10-Dioxa-1,7-diazacyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,10-dioxa-1,7-diazacyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 1,7 Dioxa 4,10 Diazacyclododecane

Fundamental Synthetic Routes to the Core Macrocycle

The construction of the 1,7-dioxa-4,10-diazacyclododecane ring is predominantly achieved through multi-step procedures that rely on high-dilution principles to favor intramolecular cyclization over intermolecular polymerization.

Multi-step Reaction Pathways

The most established methods for synthesizing diazacrown ethers like this compound are variations of the Richman-Atkins or Stetter-Richman-Atkins synthesis. These approaches typically involve the condensation of two complementary precursor fragments under high-dilution conditions.

A common strategy involves the reaction of a diamine with a di-electrophile. For the synthesis of the this compound core, this translates to the cyclization of N,N'-diprotected-1,7-dioxa-4,10-decanediamine with a two-carbon dielectrophile, or more frequently, the reaction of a pre-formed diamine with a di-electrophilic diether.

A representative multi-step synthesis can be outlined as follows:

Preparation of a protected open-chain precursor: A common starting point is the reaction of 2-(2-chloroethoxy)ethanol (B196239) with a protected amine, such as toluene-p-sulfonamide, in the presence of a base like sodium hydride in a solvent like dimethylformamide (DMF). This forms a linear precursor with the desired ether linkages and protected nitrogen atoms.

Conversion to a reactive intermediate: The terminal hydroxyl groups of the linear precursor are converted into good leaving groups, typically by reacting the diol with methanesulfonyl chloride in pyridine (B92270) to form a bis-methanesulfonate (mesylate).

Cyclization: The crucial ring-closing step is then performed by reacting the bis-mesylate with a suitable diamine, such as N,N'-dibenzylethylenediamine, in a solvent like acetonitrile (B52724) with a base such as sodium carbonate. The use of protecting groups on the reacting amine, like benzyl (B1604629) groups, prevents side reactions and can be removed in a final step.

Deprotection: In the final step, the protecting groups on the nitrogen atoms (e.g., tosyl or benzyl groups) are removed. For instance, benzyl groups are commonly cleaved via catalytic hydrogenation using palladium on carbon (Pd/C), yielding the final this compound macrocycle.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-(2-Hydroxyethoxy)ethan-1-ol + Toluene-p-sulfonamide | NaH, DMF | N,N'-(3,6-Dioxaoctane-1,8-diyl)bis(4-methylbenzenesulfonamide) |

| 2 | Diol from previous step | Methanesulfonyl chloride, Pyridine | 3,6-Dioxaoctane-1,8-diyl dimethanesulfonate |

| 3 | Dimesylate from step 2 + N,N'-Dibenzylethane-1,2-diamine | Na2CO3, Acetonitrile, Reflux | 4,10-Dibenzyl-1,7-dioxa-4,10-diazacyclododecane |

| 4 | Protected macrocycle from step 3 | H2, Pd/C, Ethanol | This compound |

One-pot Synthesis Approaches

While multi-step syntheses are well-established, they can be labor-intensive. Consequently, one-pot methodologies, which combine multiple reaction steps into a single procedure without isolating intermediates, are highly desirable. For the broader class of diazacrown ethers, one-pot methods have been developed, often utilizing a template effect to guide the cyclization. For instance, a one-pot method for producing double-armed diazacrown ethers has been achieved by reacting a diazacrown, paraformaldehyde, and a phenolic derivative in a single step.

Although a specific, high-yielding one-pot synthesis for the parent this compound is not prominently documented in the reviewed literature, the principles from related crown ether syntheses are applicable. Such a reaction would likely involve the direct condensation of 1,2-diaminoethane with 1,2-bis(2-chloroethoxy)ethane (B86423) or a related derivative in the presence of a base and potentially a metal cation to act as a template. The template ion helps to organize the linear precursors into a conformation that favors the desired intramolecular cyclization.

Functionalization and Derivatization of the Macrocyclic Scaffold

The true utility of the this compound scaffold lies in its ability to be functionalized at the two secondary amine positions. This allows for the attachment of various side arms that can modulate the macrocycle's properties, such as its coordination affinity, solubility, and biological activity.

N-Alkylation and N,N'-Bis-alkylation Reactions

The most common derivatization strategy is the N-alkylation or N,N'-bis-alkylation of the secondary amine groups. This is typically achieved by reacting the macrocycle with an alkyl halide or a similar electrophile in the presence of a base like potassium or sodium carbonate in an appropriate solvent such as acetonitrile or chloroform.

A wide variety of side arms can be appended to the macrocycle's nitrogen atoms. The introduction of these groups is pivotal for creating sophisticated receptors and ligands.

Aliphatic Side Arms: Novel artificial receptors have been synthesized by attaching two pendant aminoethyl or guanidinoethyl side arms to the this compound framework. For example, the reaction of the parent macrocycle with N-(2-bromoethyl)phthalimide, followed by deprotection, yields N,N'-bis(2-aminoethyl)-1,7-dioxa-4,10-diazacyclododecane. This derivative has been shown to exhibit significant DNA binding and cleavage activity, particularly when complexed with copper(II).

Aromatic Side Arms: The attachment of aromatic groups can influence the electronic properties and stacking interactions of the final molecule. The synthesis of {4,10-Bis[2-(2-oxidobenzylideneamino-κN,O)benzyl]-1,7-dioxa-4,10-diazacyclododecane} has been reported, which involves the N,N'-bis-alkylation of the parent macrocycle with a benzyl-containing electrophile. This type of derivatization is crucial for developing ligands for lanthanide metal ions.

The incorporation of carboxylic acid groups is a particularly important functionalization strategy, as the resulting carboxylate groups can act as potent coordination sites for metal ions. This is a common approach in the development of contrast agents for medical imaging.

The synthesis of N,N'-bis(carboxymethyl)-1,7-dioxa-4,10-diazacyclododecane follows a well-established procedure used for related macrocycles. The process typically involves:

Alkylation with an ester: The parent macrocycle is reacted with an α-haloacetate ester, such as tert-butyl bromoacetate (B1195939) or ethyl chloroacetate, in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (DIEA). This yields the corresponding N,N'-bis(alkoxycarbonylmethyl) derivative.

Hydrolysis: The ester groups are then hydrolyzed to the desired carboxylic acids, usually by treatment with a strong acid (e.g., trifluoroacetic acid for tert-butyl esters) or a base (e.g., sodium hydroxide (B78521) for ethyl esters) followed by acidification.

This method has been extensively used for analogous structures like 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) to produce ligands such as DOTA and its derivatives.

| Derivative Type | Alkylating Agent | Base/Solvent | Final Functional Group |

| Aliphatic (Aminoethyl) | N-(2-Bromoethyl)phthalimide | K2CO3 / Acetonitrile | -CH2CH2NH2 |

| Aromatic (Benzyl) | 2-((E)-(2-(Bromomethyl)benzylidene)amino)phenol | K2CO3 / Acetonitrile | -CH2-C6H4-N=CH-C6H4-OH |

| Carboxylic Acid | tert-Butyl bromoacetate | DIEA / Acetonitrile | -CH2COOH |

Incorporation of Hydroxyl-containing Pendant Arms

The introduction of hydroxyl groups onto the macrocyclic framework is a common strategy to enhance aqueous solubility and provide additional coordination sites. A typical synthetic route involves the reaction of this compound with an epoxide, such as propylene (B89431) oxide, in a suitable solvent like methanol (B129727) or ethanol. In this reaction, the nitrogen atom attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of N,N'-bis(2-hydroxypropyl) pendants. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC), and the final product is purified using column chromatography.

Derivatization with Phthalimide Groups

Phthalimide groups can be introduced to serve as precursors for primary amine functionalities, which can be revealed in a subsequent deprotection step. The synthesis involves the N-alkylation of this compound with a reagent such as N-(2-bromoethyl)phthalimide. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF), in the presence of a non-nucleophilic base (e.g., potassium carbonate or DIPEA) to scavenge the HBr byproduct. This results in the formation of N,N'-bis(2-phthalimidoethyl)-1,7-dioxa-4,10-diazacyclododecane.

Synthesis of Chiral Derivatives

Creating chiral macrocyclic ligands is essential for applications in asymmetric catalysis and enantioselective recognition of molecules. This is achieved by introducing chiral centers, either within the macrocyclic ring itself or, more commonly, on the pendant arms attached to the nitrogen atoms.

Introduction of Chiral Propanoates

Chiral propanoate arms can be introduced by reacting the parent macrocycle with a chiral alkylating agent. For example, the reaction of this compound with two equivalents of an enantiomerically pure propanoate, such as (S)-ethyl 2-bromopropanoate, yields the corresponding chiral diester derivative. The reaction conditions are similar to other N-alkylations, requiring a base and an appropriate solvent. The stereochemical integrity of the chiral centers is generally preserved during this process.

Formation of Bridged and Cage Ligands

Beyond simple pendant arms, the diamine nature of this compound allows for its use as a building block for more complex, three-dimensional structures like cryptands. These cage-like molecules encapsulate metal ions with high stability and selectivity.

Construction of Macrobicyclic and Macrotricyclic Structures

The synthesis of complex cage ligands can be achieved by linking two this compound units. A notable method involves a two-step process to create a doubly N,N'-bridged macrotricyclic product. rsc.org In this controlled synthesis, two molecules of the diaza-12-crown-4 are linked by two ethylene (B1197577) bridges. rsc.org The final cyclization step often requires the use of a template ion, such as the lithium cation, to organize the precursor for an efficient ring-closing reaction. rsc.org Interestingly, while lithium may be required as a template, the resulting tricyclic cryptand often shows higher affinity for other ions, such as sodium. rsc.org

Spectroscopic Characterization Techniques in Synthesis

The confirmation of these complex molecular architectures relies on a suite of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is fundamental for structural elucidation in solution.

¹H NMR provides information on the chemical environment of protons, and integration of signals helps confirm the ratio of the macrocyclic core to the pendant arms.

¹³C NMR is used to confirm the number of unique carbon atoms, which is indicative of the molecule's symmetry. chematech-mdt.com

Advanced 2D NMR techniques (e.g., COSY, HSQC) are used to map the connectivity of the atoms.

For paramagnetic complexes, such as those with Gd(III) or Yb(III), analysis of induced paramagnetic shifts in the ¹H NMR spectrum can provide detailed insight into the solution-state conformation of the ligand around the metal ion. nih.gov

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compounds. Electrospray Ionization (ESI) is a common soft ionization technique that allows for the detection of the intact molecular ion, often as [M+H]⁺. chematech-mdt.com

Infrared (IR) Spectroscopy is useful for identifying the presence of specific functional groups. For instance, the C=O stretching vibrations can confirm the presence of carboxylate or amide groups on pendant arms.

Potentiometric Titrations are employed to determine the thermodynamic stability constants of the metal complexes in solution, providing quantitative data on the ligand's affinity and selectivity for different metal ions. acs.orgnih.gov

Density Functional Theory (DFT) Calculations are a powerful computational tool used to model and predict the minimum energy conformations of the ligands and their metal complexes, corroborating experimental findings from NMR and X-ray crystallography. researchgate.net

The following table summarizes the key derivatives and their methods of characterization:

| Derivative Type | Synthetic Precursors | Key Characterization Methods |

| Pendant Arm Derivatives | This compound, Alkylating agents (e.g., epoxides, halo-esters) | ¹H NMR, ¹³C NMR, Mass Spectrometry (ESI-MS) |

| Chiral Derivatives | This compound, Chiral alkylating agents | ¹H NMR, ¹³C NMR, Polarimetry |

| Bridged/Cage Ligands | This compound, Bifunctional linkers (e.g., di-acid chlorides, di-haloalkanes) | ¹H NMR, ¹³C NMR, Mass Spectrometry, X-ray Crystallography |

| Metal Complexes | Functionalized Ligand, Metal Salt | X-ray Crystallography, NMR (paramagnetic), Potentiometric Titration, DFT Calculations |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a fundamental tool for the structural elucidation of these macrocycles. uobasrah.edu.iqnih.gov

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For the parent macrocycle, one would expect to see signals corresponding to the N-H protons and the different methylene (B1212753) (-CH₂-) groups in the ring. The chemical shifts and coupling patterns of these signals are indicative of the macrocycle's conformation in solution. beilstein-journals.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For a symmetrical molecule like this compound, the number of signals will be less than the total number of carbon atoms. The chemical shifts of the carbon atoms are influenced by their proximity to the electronegative oxygen and nitrogen atoms. beilstein-journals.org

Table 1: Representative NMR Data for this compound Derivatives

| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| Tosylated Precursor | 7.78 (d), 7.33 (d), 4.15 (t), 3.76 (t), 3.69 (t), 3.59 (m), 2.63 (t), 2.44 (s) | Not specified | nih.gov |

This table is populated with representative data for derivatives as specific data for the parent compound was not available in the searched literature. The exact chemical shifts are dependent on the solvent and the specific structure of the derivative.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight (174.24 g/mol ). The fragmentation pattern would likely involve the cleavage of the ether and amine linkages.

Table 2: Mass Spectrometry Data for a Derivative of this compound

| Derivative | Ion | Calculated m/z | Found m/z | Reference |

|---|

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups. uobasrah.edu.iq For this compound, the IR spectrum would show characteristic absorption bands for:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ indicates the presence of the secondary amine groups.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region correspond to the methylene groups.

C-O stretching: A strong band, typically around 1100 cm⁻¹, is characteristic of the ether linkages.

For derivatives, new bands corresponding to the introduced functional groups would appear, such as a C=O stretching band for acylated derivatives.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This is a fundamental technique used to confirm the empirical formula of a newly synthesized compound. For this compound (C₈H₁₈N₂O₂), the expected elemental composition would be approximately:

Carbon: 55.15%

Hydrogen: 10.41%

Nitrogen: 16.08%

Oxygen: 18.36%

Published studies on derivatives of this macrocycle consistently report elemental analysis data that matches the calculated values for the proposed structures, providing crucial evidence for their successful synthesis. chemrxiv.orgrsc.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a powerful technique that provides a highly accurate measurement of the mass-to-charge ratio of an ion. nih.gov This allows for the determination of the elemental composition of the molecule with high confidence, further confirming its identity. This method is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental formulas.

Coordination Chemistry of 1,7 Dioxa 4,10 Diazacyclododecane Complexes

Metal Ion Complexation and Binding Affinities

General Principles of Metal-Macrocycle Interactions

The interaction between a metal ion and a macrocyclic ligand like 1,7-Dioxa-4,10-diazacyclododecane is governed by several key principles. The nitrogen and oxygen atoms in the macrocycle's ring act as Lewis basic donor sites, providing lone pairs of electrons to coordinate with a Lewis acidic metal ion, forming a stable chelate complex. osti.gov The stability of this complex is influenced by the "macrocyclic effect," which describes the enhanced stability of complexes with cyclic ligands compared to their acyclic analogues. This effect is largely entropic in nature; the pre-organized structure of the macrocycle reduces the entropic penalty associated with bringing multiple donor atoms into the correct coordination geometry around the metal ion.

The size of the metal cation relative to the cavity size of the macrocycle is a critical factor determining the stability and selectivity of complexation. muk.ac.ir A good match between the ionic radius of the metal and the cavity size of the ligand leads to stronger and more stable complexes. muk.ac.ir Furthermore, the conformational flexibility of the this compound ring allows it to adapt its three-dimensional shape to best accommodate the geometric preferences of different metal ions. osti.gov The nature of the donor atoms also plays a crucial role; the combination of hard oxygen donors and borderline nitrogen donors allows this ligand to interact with a wide range of metal ions, from hard alkali and alkaline earth metals to softer transition metals. muk.ac.ir

Factors Influencing Complexation Stability and Kinetics

The stability and formation/dissociation kinetics of metal complexes with this compound are governed by a combination of factors inherent to the ligand, the metal ion, and the solution conditions.

Ligand Structure and Substitution Patterns

The structure of this compound is a primary determinant of its coordination properties. As a pre-organized macrocyclic ligand, it benefits from the "macrocyclic effect." This effect describes the enhanced stability of complexes formed by macrocyclic ligands compared to their acyclic analogues. The pre-organization of the donor atoms (two nitrogen and two oxygen) in the 12-membered ring reduces the unfavorable entropy change that occurs during complexation, leading to a more stable metal-ligand complex.

Further modifications to the ligand's structure, particularly through substitution at the secondary amine positions (-NH), can significantly alter complex stability and selectivity. Introducing functional groups on the nitrogen atoms can:

Increase Denticity: Adding pendant arms with additional donor groups (e.g., carboxylate, picolinate) can transform the ligand from tetradentate to a more powerful chelator with higher denticity, generally leading to more stable complexes. nih.gov

Introduce Steric Hindrance: Bulky substituents can create steric hindrance that may favor coordination with smaller metal ions or influence the kinetic inertness of the complex.

Modify Electronic Properties: Electron-withdrawing or -donating groups can change the basicity of the nitrogen donors, thereby modulating the strength of the coordinate bonds.

Enhance Rigidity: Incorporating rigid structural elements, such as a cyclohexane (B81311) group into the backbone of a similar ligand, has been shown to improve the kinetic inertness of the resulting complexes. nih.gov Lipophilic cage compounds constructed from this compound units have been shown to form exceptionally stable complexes. rsc.org

Table 1: Influence of Ligand Structural Factors on Complex Stability

| Structural Factor | Description | Impact on Stability/Kinetics |

|---|---|---|

| Macrocyclic Nature | Ligand's donor atoms are held in a cyclic structure. | Increases thermodynamic stability (Macrocyclic Effect). |

| Pendant Arm Functionalization | Addition of coordinating groups to the N-H sites. | Can increase denticity and thermodynamic stability. nih.gov |

| Backbone Rigidity | Incorporation of rigid groups into the macrocyclic frame. | Tends to increase kinetic inertness of the complex. nih.gov |

Metal Ionic Radius

The stability of a complex with this compound is highly dependent on the "fit" between the size of the metal ion and the size of the ligand's cavity. libretexts.org The 12-membered ring of this macrocycle has a specific and limited flexibility, which imparts selectivity towards metal ions of a particular ionic radius.

Generally, a metal ion that fits snugly within the cavity will form the most stable complex.

Size Matching: Metal ions that are too large for the cavity may not be fully encapsulated, leading to weaker interactions and lower stability. Conversely, metal ions that are too small may "rattle" within the ring, also resulting in a less stable complex.

Charge Density: For a series of ions of similar size, such as the lanthanides, complex stability often increases as the ionic radius decreases (and thus charge density increases). nih.gov

Selectivity: This size-matching principle is a key source of selectivity. For instance, studies on similar diazacrown macrocycles have shown significant selectivity for larger metal ions like Sr²⁺ over the smaller Ca²⁺, and for Pb²⁺ over the smaller Zn²⁺, with stability constants differing by orders of magnitude. rsc.org

pH Effects on Coordination Sphere

The coordination ability of this compound is highly sensitive to the pH of the medium. The two secondary amine groups in the macrocyclic ring are basic and can be protonated in acidic solutions.

Protonation of the nitrogen donor atoms directly competes with metal ion coordination. When a nitrogen atom is protonated (forming -NH₂⁺-), its lone pair of electrons is no longer available to form a coordinate bond with a metal cation. Consequently, at low pH values, the ligand's ability to chelate metal ions is significantly diminished, leading to a drastic decrease in complex stability or preventing complex formation altogether. The stability of the complexes is therefore maximized in neutral to basic solutions where the nitrogen atoms are deprotonated and fully available for coordination.

Structural Elucidation of Metal Complexes

X-ray Crystallography of Coordination Compounds

Coordination Geometry and Stereochemistry

The coordination geometry of a metal complex is determined by the number of donor atoms bonded to the central metal, known as the coordination number. youtube.com The this compound ligand itself provides four donor atoms (N₂,O₂). The final geometry depends on the intrinsic preference of the metal ion and the inclusion of other ligands.

Common coordination geometries include:

Four-Coordinate: In rare cases where the metal ion is small and strongly prefers a lower coordination number, a complex with only the macrocycle bound could adopt a tetrahedral or square planar geometry. libretexts.org

Six-Coordinate: This is a very common coordination number for transition metals. openstax.org A 1:1 complex between a metal ion and the ligand will often complete its coordination sphere by binding two additional solvent molecules or anions, resulting in an octahedral geometry. libretexts.orgyoutube.com

Higher Coordination Numbers: Larger metal ions, such as lanthanides or alkaline earth metals, often exhibit coordination numbers of 8 or 9. rsc.orgresearchgate.net In these cases, the macrocycle may be coordinated along with several other ligands.

The stereochemistry of the complex is dictated by the conformation adopted by the flexible 12-membered macrocyclic ring. The ligand can fold in various ways to accommodate the geometric demands of the metal ion. This can lead to different isomers, where the arrangement of the donor atoms around the metal center varies. For example, in an octahedral complex, the two oxygen and two nitrogen atoms can arrange in a cis or trans fashion relative to each other, leading to different stereoisomers with potentially distinct chemical and physical properties.

Table 2: Common Coordination Geometries in Metal Complexes

| Coordination Number | Geometry | Typical Metal Ions |

|---|---|---|

| 4 | Tetrahedral, Square Planar | d⁸ ions (for square planar), d¹⁰ ions (for tetrahedral) libretexts.orgopenstax.org |

| 6 | Octahedral | Most transition metals libretexts.org |

| 8 or 9 | Square Antiprism, Dodecahedron, Capped Trigonal Prism | Lanthanides, Actinides, Large Alkaline Earth Metals researchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Calcium (Ca²⁺) |

| Lanthanides (Ln³⁺) |

| Lead (Pb²⁺) |

| Strontium (Sr²⁺) |

| Zinc (Zn²⁺) |

| Carbonate |

| Cyclohexane |

| Iron |

| Nitrogen |

| Oxygen |

Bond Lengths and Angles in Metal Coordination Sphere

The coordination of a metal ion by N-functionalized derivatives of this compound results in well-defined and often symmetric coordination spheres. Detailed structural information has been elucidated through single-crystal X-ray diffraction studies, particularly for complexes with the ligand N,N'-bis[(6-carboxy-2-pyridyl)methyl]-1,7-diaza-12-crown-4 (H₂bp12c4).

In the solid state, the complexes formed with Zn(II), Cd(II), and Ca(II) are eight-coordinate, with the metal ion bound to the two amine nitrogens, the two ether oxygens of the macrocyclic ring, the two pyridine (B92270) nitrogens, and the two carboxylate oxygens from the picolinate (B1231196) arms. researchgate.netrsc.org This octacoordination is notably rare for Zn(II) complexes. rsc.org The coordination geometry can be described as a distorted square antiprism.

In the [Pb(bp12c4)] complex, the lead(II) ion is also bound to all eight donor atoms of the ligand. However, the coordination is markedly asymmetrical, which is attributed to the stereochemical activity of the Pb(II) 6s² lone pair. researchgate.netrsc.org This results in a variation in the Pb-donor atom bond lengths, with some bonds being significantly longer than others. For instance, the Pb-O(carboxylate) distances are shorter on one side of the complex than the other.

Selected bond lengths for these complexes are presented in the table below, illustrating the differences in the coordination environments.

Table 1. Selected Mean Bond Lengths (Å) in [M(bp12c4)] Complexes

| Bond | [Zn(bp12c4)] | [Cd(bp12c4)] | [Ca(bp12c4)] | [Pb(bp12c4)] |

|---|---|---|---|---|

| M-O (ether) | 2.536 | 2.593 | 2.610 | 2.785 |

| M-N (amine) | 2.333 | 2.463 | 2.585 | 2.541 |

| M-N (pyridine) | 2.222 | 2.383 | 2.527 | 2.544 |

| M-O (carboxylate) | 2.115 | 2.288 | 2.382 | 2.529 |

Conformation of the Macrocyclic Ligand upon Complexation

The this compound ring is highly flexible and can adopt several conformations. Upon complexation, it adopts a specific, stable conformation to optimize the coordination around the metal ion. The conformation is often described by the sequence of torsion angles along the macrocyclic ring, typically denoted using λ and δ for gauche conformations.

In the solid state, the [Zn(bp12c4)] complex was found to exist as the Δ(λλλλ) diastereomer, adopting a square antiprismatic geometry. researchgate.net In contrast, the larger Cd(II) and Ca(II) ions induce a different ligand conformation, the Δ(δδδδ) diastereomer, which results in an inverted-square antiprismatic geometry. researchgate.net This demonstrates the conformational adaptability of the ligand to accommodate metal ions of different sizes. The conformation of the Pb(II) complex is more distorted due to the influence of the electronic lone pair. researchgate.netrsc.org In solution, NMR studies confirm that the Ca(II), Zn(II), and Cd(II) complexes are rigid and maintain their C₂ symmetry, whereas the Pb(II) complex is more flexible. researchgate.netrsc.org

Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of metal complexes of this compound derivatives is governed by a network of intermolecular interactions, including hydrogen bonding and π-π stacking. These interactions are crucial in stabilizing the three-dimensional supramolecular architecture.

For lanthanide complexes with similar pyridine-dicarboxamide ligands, intramolecular hydrogen bonds between the pyridine nitrogen and the amide protons are known to drive the ligand to adopt a specific pre-organized conformation for metal binding. nih.gov In the crystal structures of these complexes, intermolecular hydrogen bonds and other van der Waals forces dictate the packing arrangement, often leading to the inclusion of solvent molecules within the crystal lattice. nih.govrsc.org The analysis of Hirshfeld surfaces is a powerful tool to visualize and quantify these varied intermolecular contacts, including hydrogen bonds and hydrophobic interactions, revealing their role in the crystal packing. rsc.orgmdpi.comrsc.orgnih.gov

Spectroscopic Characterization of Metal Complexes in Solution and Solid State

UV-Vis and Luminescence Spectroscopy

The spectroscopic properties of complexes with derivatives of this compound are highly dependent on the choice of metal ion and the nature of any chromophoric pendant arms.

UV-Vis Spectroscopy: The UV-visible absorption spectra of complexes with ligands like H₂bp12c4 are typically dominated by intense π-π* transitions originating from the aromatic picolinate arms. researchgate.netnih.gov Coordination to a metal ion generally causes only minor shifts in the position of these ligand-based absorption bands, confirming that the electronic structure of the chromophore is not significantly perturbed upon complexation. nih.gov For d-block metal complexes, weaker d-d transitions may be observed at lower energies, but these are often obscured by the more intense charge-transfer or ligand-based bands.

Luminescence Spectroscopy: Lanthanide complexes containing chromophoric ligands are well-known for their unique luminescence properties, which arise from an "antenna effect". ripublication.com In this process, the organic ligand absorbs UV light and transfers the energy efficiently to the central lanthanide(III) ion, which then emits light through its characteristic, sharp, line-like f-f transitions. ripublication.comcardiff.ac.uk

For complexes of Eu(III) and Tb(III) with ligands containing aromatic sensitizers, such as pyridine or thiophene (B33073) groups, this process leads to intense red and green luminescence, respectively. rsc.orgrsc.orgripublication.com The emission spectrum of a Eu(III) complex typically shows characteristic peaks corresponding to the ⁵D₀ → ⁷Fⱼ transitions (where J = 0, 1, 2, 3, 4), with the ⁵D₀ → ⁷F₂ transition around 612-616 nm being particularly intense and responsible for the red color. nih.govrsc.org The Tb(III) complexes exhibit green luminescence arising primarily from the ⁵D₄ → ⁷F₅ transition at approximately 545 nm. nih.govripublication.com The long-lived nature of this emission (in the microsecond to millisecond range) allows for time-resolved measurements that eliminate background fluorescence, making these complexes suitable for applications in bio-imaging and sensing.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. koreascience.kr This technique is particularly valuable for the characterization of chiral coordination compounds in solution.

As established by X-ray crystallography, complexes of the achiral ligand H₂bp12c4 with metal ions like Zn(II) and Cd(II) are chiral due to the specific wrapping of the ligand, which results in distinct diastereomers such as Δ(λλλλ) and Δ(δδδδ). researchgate.net These enantiomeric and diastereomeric forms cannot be distinguished by standard spectroscopic techniques like NMR or UV-Vis, but they will produce unique CD spectra.

The CD spectrum in the region of the ligand's π-π* transitions (in the UV range) would provide information about the chiral arrangement of the picolinate chromophores. Furthermore, for d-block metal complexes, the d-d transitions become optically active and give rise to CD signals in the visible region. koreascience.kr These signals are sensitive to the geometry and conformation of the metal's immediate coordination sphere. Therefore, CD spectroscopy could be used to assign the absolute configuration of the complexes in solution and to study the equilibrium between different diastereomers. mdpi.commdpi.com The technique is highly sensitive to subtle conformational changes, making it an ideal tool to probe the solution-state structure and rigidity of these chiral macrocyclic complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential spectroscopic tool for studying paramagnetic species, particularly complexes containing metal ions with unpaired electrons, such as copper(II). EPR spectroscopy provides detailed insight into the electronic structure, geometry of the coordination sphere, and the nature of metal-ligand bonding. rsc.org

For a Cu(II) (d⁹) complex with a ligand based on this compound, the EPR spectrum is typically characterized by g-values and hyperfine coupling constants (A). In a frozen solution, the spectrum of a monomeric Cu(II) complex with an axially symmetric geometry (such as square planar or tetragonally distorted octahedral) will show distinct features for the parallel (g∥, A∥) and perpendicular (g⊥, A⊥) components of the g-tensor and hyperfine tensor. mdpi.com

The values of these parameters are indicative of the coordination environment. For instance, a g∥ value greater than g⊥, and both being greater than the free-electron g-value (2.0023), is characteristic of a dₓ²-y² ground state, which is typical for Cu(II) in an elongated octahedral or square-planar geometry. mdpi.com The magnitude of the g∥ and A∥ values are sensitive to the covalency of the bonds between the copper ion and the equatorial donor atoms (typically the four nitrogen atoms of the macrocycle and its pendant arms). rsc.org The superhyperfine coupling arising from the interaction of the unpaired electron with the nitrogen nuclei of the ligand can also be observed, providing direct evidence of the N-coordination. rsc.org

Table 2. Representative EPR Parameters for Cu(II) Complexes

| Complex Type | g∥ | g⊥ | A∥ (x 10⁻⁴ cm⁻¹) | Coordination Geometry Inference |

|---|---|---|---|---|

| Cu(II) with N₄ donors | 2.20-2.28 | 2.04-2.07 | 150-200 | Square Planar / Distorted Octahedral |

| Cu(II) with N₂O₂ donors | 2.25-2.35 | 2.05-2.08 | 140-180 | Distorted Square Planar |

Coordination Polymer and Metal-Organic Framework (MOF) Formation

The macrocyclic ligand this compound, also known as diaza-12-crown-4, and its derivatives have demonstrated potential in the construction of coordination polymers and metal-organic frameworks (MOFs). The inherent flexibility of the macrocycle, combined with the ability to introduce functional groups, allows for the creation of extended structures with varying dimensionalities and topologies.

Design Principles for Extended Structures

The formation of extended structures utilizing this compound-based ligands is guided by several key design principles. A primary consideration is the coordination preference of the metal ion and the denticity of the ligand. The core macrocycle itself can act as a tetradentate ligand, coordinating to a metal center through its two nitrogen and two oxygen atoms. nih.gov

To promote the formation of extended networks, the macrocyclic ligand is often functionalized with additional coordinating groups. A notable example involves the derivatization of the nitrogen atoms with moieties bearing carboxylate groups, such as in 3,3'-((this compound-4,10-diyl)bis(methylene))dibenzoate. nih.gov In this case, the ligand exhibits a dual complexation mode. nih.gov The macrocyclic portion encapsulates a metal ion, while the carboxylate groups extend outwards to bridge to adjacent metal centers, thus propagating the polymeric structure. nih.gov

One-Dimensional Coordination Chains

A well-documented example of a one-dimensional (1D) coordination polymer involves the ligand 3,3'-((this compound-4,10-diyl)bis(methylene))dibenzoate in complex with Co(II). nih.gov In this structure, the Co(II) ion is situated on a twofold rotation axis and is coordinated by the two nitrogen and two oxygen atoms of the macrocycle. nih.gov The octahedral coordination sphere is completed by two oxygen atoms from the carboxylate groups of two different bridging ligands. nih.gov

| Parameter | Value |

|---|---|

| Empirical formula | C₂₄H₂₈CoN₂O₆ |

| Formula weight | 499.41 |

| Temperature (K) | 173 |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | C2/c |

| Unit cell dimensions (Å, °) | a = 20.626(2), b = 8.9778(10), c = 13.9263(16), β = 127.051(1) |

| Volume (ų) | 2058.2(4) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.612 |

Two-Dimensional Layered Coordination Networks

Currently, there is a lack of published scientific literature detailing the formation of two-dimensional (2D) layered coordination networks specifically utilizing the this compound macrocycle as a primary building block. While the principles of designing 2D structures are well-established in coordination chemistry, their application to this particular macrocycle has not been extensively reported.

In theory, the creation of 2D networks with this ligand could be achieved by modifying the functional groups appended to the macrocycle to encourage planar extension. For instance, employing ligands with coordinating groups positioned to bridge metal centers in a planar fashion could lead to the formation of layered structures. The choice of metal ions with appropriate coordination geometries that favor planar connectivity would also be a critical factor.

Three-Dimensional Interpenetrating Networks

Similar to the case of 2D networks, there is no significant body of research available on the synthesis and characterization of three-dimensional (3D) interpenetrating networks based on this compound. The design of 3D frameworks typically requires ligands with spatially divergent coordinating arms or the use of secondary linkers to connect lower-dimensional structures.

Topological Analysis of Coordination Polymers

The topological analysis of coordination polymers provides a simplified representation of their complex structures by considering the metal ions and ligands as nodes and linkers, respectively. This approach allows for the classification and comparison of different network architectures.

In the case of the one-dimensional cobalt(II) polymer with 3,3'-((this compound-4,10-diyl)bis(methylene))dibenzoate, a topological simplification can be applied. nih.gov The Co(II) ion acts as a node connected to three ligands. nih.gov This connectivity gives rise to a chain-like topology. The presence of the 16-membered metallomacrocyclic rings is a key feature of the supramolecular structure. nih.gov

The broader field of reticular chemistry employs topological methods for the design and analysis of coordination polymers and MOFs. While a detailed topological analysis of a wide range of this compound-based coordination polymers is not yet available due to the limited number of reported structures, the principles of this approach would be applicable to any future extended networks synthesized from this ligand.

Applications and Research Directions of 1,7 Dioxa 4,10 Diazacyclododecane in Catalysis and Sensing

Catalytic Applications in Organic Transformations

While the broader class of macrocyclic polyamines has been explored in various catalytic reactions, the documented applications for 1,7-Dioxa-4,10-diazacyclododecane are highly specific. The following sections detail the research findings in areas where this particular compound has been a primary focus.

No specific research data was found for this compound in this application.

No specific research data was found for this compound in this application.

No specific research data was found for this compound in this application.

No specific research data was found for this compound in this application.

No specific research data was found for this compound in this application.

The development of artificial nucleases, which can cleave DNA under physiological conditions, is a significant area of research with potential applications in biotechnology and medicine. Copper(II) complexes of this compound derivatives have been shown to be highly effective in this regard.

Researchers have synthesized novel artificial receptors by attaching two pendant side arms—either aminoethyl or guanidinoethyl groups—to the this compound scaffold. nih.gov The copper(II) complexes of these functionalized macrocycles exhibit powerful efficiency in cleaving supercoiled plasmid DNA. nih.gov

The mechanism of this enhanced cleavage activity is attributed to the cooperative catalysis between the copper(II) center and the functional side arms. nih.gov The macrocyclic complex binds to the DNA, and the pendant groups, such as the guanidinium (B1211019) or amino functions, interact with the phosphate (B84403) backbone, positioning the copper(II) ion to facilitate the hydrolytic cleavage of the phosphodiester bonds. This cooperative action leads to a dramatic increase in the rate of DNA cleavage.

Kinetic studies on the cleavage of pUC19 plasmid DNA under physiological conditions by these copper(II) complexes revealed a remarkable rate enhancement. The reactions follow a saturation kinetic profile, with the most active complexes achieving a rate acceleration of approximately 100 million-fold compared to the uncatalyzed cleavage of supercoiled DNA. nih.gov

The table below summarizes the kinetic data for the DNA cleavage promoted by the copper(II) complexes of this compound functionalized with aminoethyl and guanidinoethyl side arms.

| Complex | Functional Side Arm | k_max (h⁻¹) | Rate Acceleration (-fold) |

| Cu(II)-[N,N'-bis(2-aminoethyl)-1,7-dioxa-4,10-diazacyclododecane] | Aminoethyl | 0.865 | ~10⁸ |

| Cu(II)-[N,N'-bis(2-guanidinoethyl)-1,7-dioxa-4,10-diazacyclododecane] | Guanidinoethyl | 0.596 | ~10⁸ |

| Data sourced from Chemistry--A European Journal. nih.gov |

These findings underscore the potential of this compound as a core structure for designing highly efficient artificial nucleases. nih.gov

DNA Cleavage Activity as Artificial Nucleases

Supramolecular and Host-Guest Chemistry

The cavity of the this compound macrocycle and its derivatives can act as a host for smaller guest molecules, a cornerstone of supramolecular chemistry. This recognition and binding capability opens up applications in sensing, transport, and catalysis.

The ability of this compound to act as a host molecule is rooted in its capacity to form non-covalent interactions with guest molecules. Lipophilic cage compounds derived from this macrocycle have been shown to be exceptionally strong ligands for cations like sodium, which in turn allows them to activate and transport associated anions in non-polar media. rsc.org This demonstrates the principle of using the macrocycle's coordination properties to influence the behavior of other molecules, a key aspect of host-guest chemistry.

While specific studies detailing the interaction between the parent this compound and amino acids are not widely documented in the searched literature, the principles of such interactions are well-established for related macrocyclic hosts. These interactions typically involve hydrogen bonding and electrostatic forces between the host's donor atoms (nitrogen and oxygen) and the functional groups of the amino acid (e.g., ammonium (B1175870) and carboxylate groups). mdpi.com Research on related systems shows that macrocycles can be used as scaffolds to present binding sites for amino acid derivatives. For instance, para-aminobenzoic acid has been used as a linker in more complex macrocyclic systems designed for targeted molecular imaging, where it connects a chelating macrocycle to a biologically active peptide. nih.gov This highlights the utility of such building blocks in constructing sophisticated host-guest systems.

The encapsulation or binding of hydrophobic drugs within a host molecule can improve their solubility and bioavailability. While cyclodextrins are the most studied hosts for this purpose, the fundamental principles apply to other macrocycles. The flexible, partially hydrophobic cavity of this compound and its derivatives suggests potential for interactions with hydrophobic guest molecules. However, specific research focusing on the complexation of hydrophobic drugs directly with this compound is not prominently featured in the surveyed scientific literature.

Self-Assembly and Supramolecular Architecture

The structural framework of this compound, a diaza-crown ether, makes it an exceptional building block for the construction of complex supramolecular assemblies. Its ability to form well-defined, ordered structures is driven by specific intermolecular interactions. Lipophilic cage compounds have been synthesized from this diazacrown unit, which form highly stable complexes with sodium salts. rsc.org This capacity for self-organization is central to creating materials with novel functions, such as molecular machines. nih.gov The principles of self-assembly allow these molecules to spontaneously organize into larger, functional architectures, a process vital for developing molecular devices. nih.gov

Role of Hydrogen Bonding in Supramolecular Assemblies

Hydrogen bonding is a primary driving force in the self-assembly of structures incorporating this compound. The molecule itself possesses two hydrogen bond donor sites (the secondary amine groups) and four hydrogen bond acceptor sites (the two ether oxygens and two amine nitrogens). lookchem.com This feature allows for the formation of extensive hydrogen-bonded networks. In related systems, amide functionalities have been used as structure-directing agents to facilitate hydrogen-bond-driven self-assembly. rsc.org These interactions guide the molecules to arrange themselves into ordered supramolecular structures, such as nanofibers, by placing reactive groups in precise positions necessary for subsequent reactions like topochemical polymerization. rsc.org The strength and directionality of these hydrogen bonds are crucial for creating stable and well-defined supramolecular architectures from precursor molecules.

Design of Molecular Switches and Sensors

The unique properties of this compound make it a valuable component in the design of molecular switches and sensors. researchgate.netrsc.org These smart materials can respond to external stimuli, such as the presence of specific ions, by changing their physical properties, often resulting in a detectable optical signal. rsc.org The diaza-crown ether serves as an ion recognition site, or receptor. By attaching this receptor to a signaling unit, such as a fluorophore, a sensor is created that can signal a binding event. lookchem.comresearchgate.net For instance, this compound has been used to prepare fluorescent anthracene-based diazacrown ethers that function as sensors for cations. lookchem.com

Fluoroionophores for Cation Detection

Derivatives of this compound are effective fluoroionophores—molecules that exhibit a change in fluorescence upon binding to an ion. These sensors typically operate via a photoinduced electron transfer (PET) mechanism. lookchem.com The system consists of the diazacrown ether (the ion receptor) linked to a fluorophore. In the absence of a target cation, the lone pair of electrons on the nitrogen atoms of the crown ether can quench the fluorescence of the attached chromophore through PET. Upon binding a cation, these electrons are engaged in coordination, which inhibits the PET process. This inhibition "switches on" the fluorescence, providing a clear signal for the presence of the cation. nih.govyoutube.com This "turn-on" sensor design is advantageous as it reduces the likelihood of false positive signals. nih.gov

Luminescent Lanthanide Chelates for Energy Transfer Studies

The this compound scaffold is integral to creating stable and highly luminescent lanthanide chelates. instras.comchematech-mdt.com Lanthanide ions like europium (Eu³⁺) and terbium (Tb³⁺) possess unique luminescent properties, including long-lived emission and sharp emission bands, which are highly desirable for sensitive bioanalytical assays. illinois.edunih.gov However, their direct excitation is inefficient. To overcome this, the ion is chelated by a ligand containing an organic chromophore that acts as an "antenna". illinois.edu This antenna absorbs excitation light and efficiently transfers the energy to the lanthanide ion, which then emits its characteristic light. illinois.edu This process, known as fluorescence resonance energy transfer (FRET), is central to their function. illinois.edunih.gov The stability of the chelate is crucial, and polyaminopolycarboxylate structures derived from diazacrowns provide the necessary stable coordination environment for the lanthanide ion, making them invaluable for time-resolved fluorescence measurements in diagnostic applications. instras.com

Photophysical Properties and Luminescence Studies

The photophysical behavior of derivatives of this compound is dominated by their application in fluorescent sensing and energy transfer systems. The core structure can be chemically modified to create sophisticated molecules where luminescence is controlled by host-guest interactions or energy transfer processes. These properties are harnessed to develop highly sensitive detection methods for biological and chemical analytes.

Photoinduced Electron Transfer (PET) Systems

Photoinduced electron transfer (PET) is a key mechanism governing the function of many fluorescent sensors derived from this compound. researchgate.net A typical PET sensor consists of three parts: a fluorophore (electron acceptor), a receptor (the diazacrown ether, which acts as an electron donor), and a spacer linking them. youtube.comresearchgate.net In the "off" state, excitation of the fluorophore is followed by rapid electron transfer from the nitrogen atoms of the receptor, quenching any potential fluorescence. youtube.com When the receptor binds to a target cation (an input), the electron-donating ability of the nitrogen atoms is suppressed. nih.gov This suppression blocks the PET pathway, allowing the fluorophore to de-excite via its normal radiative pathway, thus "turning on" luminescence. dntb.gov.uarsc.org This conditional fluorescence response forms the basis for creating chemical sensors and molecular logic gates. researchgate.net

Table 1: Summary of Research Findings

| Application Area | Key Finding | Mechanism | Reference(s) |

|---|---|---|---|

| Supramolecular Chemistry | Forms stable, lipophilic cage-like complexes with cations like Na⁺. | Host-Guest Complexation | rsc.org |

| Molecular Sensing | Can be derivatized into fluorescent sensors for cations. | Photoinduced Electron Transfer (PET) | lookchem.com |

| Bioanalytical Assays | Used to create stable lanthanide chelates for time-resolved fluorescence. | Fluorescence Resonance Energy Transfer (FRET) | instras.comillinois.edu |

| Fluoroionophores | Binding of cations to the diazacrown receptor inhibits PET, causing a "turn-on" fluorescence response. | Photoinduced Electron Transfer (PET) | nih.govyoutube.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Europium |

| Terbium |

Luminescence Quantum Yield and Enhancement

The luminescence quantum yield (QY) is a critical parameter for assessing the efficiency of a luminescent molecule, representing the ratio of photons emitted to photons absorbed. In the context of lanthanide complexes, the ligand, such as this compound, plays a pivotal role in sensitizing the metal ion's luminescence. This process, often termed the "antenna effect," involves the organic ligand absorbing light and transferring the energy to the lanthanide ion, which then emits light from its characteristic narrow f-f transition bands.

While specific quantum yield data for lanthanide complexes of the parent this compound are not extensively documented in the reviewed literature, the photophysical properties of complexes with related macrocycles provide significant insights. The efficiency of luminescence is highly dependent on the ligand's ability to effectively transfer energy to the lanthanide ion and to shield it from non-radiative deactivation pathways, particularly those involving solvent molecules like water.

For instance, studies on terbium(III) complexes with various organic ligands have shown a wide range of quantum yields, underscoring the influence of the ligand structure. rsc.orgresearchgate.net The introduction of chromophoric groups into the macrocyclic framework is a common strategy to enhance the absorption cross-section and improve the sensitization efficiency, leading to higher quantum yields. The rigidity of the macrocycle and the nature of the donor atoms (N and O in the case of this compound) are also key factors in minimizing vibrational quenching and maximizing luminescence.

The following table presents luminescence quantum yield data for selected lanthanide complexes with related ligands, illustrating the range of efficiencies that can be achieved.

| Complex | Quantum Yield (%) | State |

| Sm(III) complex with Hfod and bzi ligands | ~7.20 | Solid |

| Tb(III) coordination polymer with tetrafluoroterephthalate (1) | 53 | Solid (RT) |

| Tb(III) coordination polymer with tetrafluoroterephthalate (3) | 67 | Solid (RT) |

| Eu(III) coordination polymer with tetrafluoroterephthalate and FA (7) | 10 | Solid (RT) |

Data sourced from related research for comparative purposes. rsc.orgrsc.org

Water Coordination Number Determination in Lanthanide Complexes

The number of water molecules directly coordinated to a lanthanide ion in a complex, denoted as the hydration number (q), is a crucial parameter that significantly influences the luminescence properties and the stability of the complex in aqueous solution. Coordinated water molecules are effective quenchers of lanthanide luminescence due to the high-energy vibrations of their O-H bonds, which provide a non-radiative pathway for the de-excitation of the metal ion.

A widely used and powerful method for determining the number of inner-sphere water molecules in europium(III) and terbium(III) complexes was developed by Horrocks and Sudnick. acs.org This technique relies on measuring the luminescence decay rates (the reciprocal of the lifetime, τ) of the complex in both H₂O and D₂O. The deuterated solvent, D₂O, is a much less effective quencher, leading to a longer luminescence lifetime.

The empirical relationship for europium(III) complexes is given by the formula: q = A (kH₂O - kD₂O) where:

q is the number of coordinated water molecules.

A is a proportionality constant specific to the lanthanide ion (for Eu(III), it is approximately 1.05 ms⁻¹).

kH₂O is the luminescence decay rate in H₂O (1/τH₂O).

kD₂O is the luminescence decay rate in D₂O (1/τD₂O).

A refined version of this equation has been proposed to account for the effects of other oscillators in the coordination sphere, such as N-H or O-H groups from the ligand itself. researchgate.net For example, a more detailed equation is: q = 1.11 (kH₂O - kD₂O - 0.31 + 0.45nOH + 0.99nNH) where nOH and nNH are the numbers of coordinated alcoholic O-H and amine N-H oscillators, respectively. researchgate.net

For a ligand like this compound, which has two secondary amine N-H groups, these contributions would need to be considered for an accurate determination of q. The structure of this 12-membered macrocycle, with its two nitrogen and two oxygen donor atoms, suggests it would likely be a tetradentate ligand. The coordination number of lanthanide ions is typically high (8 or 9), meaning that in a complex with this compound, the remaining coordination sites would be occupied by solvent molecules or counter-ions. nih.gov For instance, a europium(III) complex with a cyclen-based HOPO ligand was found to be eight-coordinate, with two inner-sphere water molecules. nih.gov The specific coordination number for a complex with this compound would depend on the precise conditions and the presence of other coordinating species.

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure, geometry, and reactivity of 1,7-Dioxa-4,10-diazacyclododecane.

Density Functional Theory (DFT) for Structure and Reactivity

Density Functional Theory (DFT) has been widely employed to predict the geometric and electronic properties of this compound and its complexes with high accuracy. DFT calculations have been crucial in understanding the fundamental aspects of its molecular structure, where the twelve-membered ring incorporates two nitrogen and two oxygen atoms as heteroatoms. These heteroatoms, with their lone pairs of electrons, are the primary sites for interaction with guest species, particularly metal cations.

DFT studies have revealed that the distribution of electron density in the macrocycle is not uniform, with the nitrogen and oxygen atoms acting as Lewis basic centers. This electronic configuration is fundamental to its ability to act as a tetradentate ligand, forming stable complexes with a variety of metal ions. The reactivity of the molecule, including its protonation and complexation behavior, can be rationalized through DFT-calculated parameters such as electrostatic potential maps and frontier molecular orbital energies. For instance, the highest occupied molecular orbital (HOMO) is typically localized on the heteroatoms, indicating their nucleophilic character and propensity to coordinate with electrophilic species.

Conformational Analysis and Energy Minima

The conformational landscape of this compound is complex due to the flexibility of its twelve-membered ring. Computational methods, including a combination of molecular mechanics and DFT, have been utilized to explore the potential energy surface of the molecule and identify its stable conformers. mdpi.com These studies have shown that the free ligand can exist in several low-energy conformations. The relative energies of these conformers are often very close, suggesting that the molecule can readily interconvert between different shapes in solution.

| Conformer | Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Key Features |

| I | N-C-C-N: ~60, O-C-C-O: ~-60 | 0.0 | Cavity suitable for small cations |

| II | N-C-C-N: ~180, O-C-C-O: ~60 | 1.5 | More open structure |

| III | N-C-C-N: ~-60, O-C-C-O: ~-60 | 2.1 | Compact, folded conformation |

Note: The data in this table is illustrative and based on general findings for diazacrown ethers. Specific values for this compound may vary based on the computational method and level of theory.

Transition State Elucidation in Catalytic Reactions

While this compound and its derivatives are known to be effective in catalysis, detailed computational studies elucidating the transition states of the reactions they catalyze are still an emerging area of research. However, the principles of transition state theory combined with DFT calculations provide a powerful framework for understanding the catalytic mechanisms.

For a reaction catalyzed by a metal complex of this compound, DFT can be used to model the entire catalytic cycle. This involves locating the structures of the reactants, intermediates, products, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By comparing the activation energies of the catalyzed and uncatalyzed reactions, the catalytic efficiency of the diazacrown ether complex can be quantified.

For example, in a hypothetical hydrolysis reaction catalyzed by a zinc(II) complex of this compound, DFT calculations could be used to model the coordination of the substrate to the zinc center and the subsequent nucleophilic attack by a zinc-bound hydroxide (B78521). The transition state for this process would involve the formation of a new bond and the breaking of an existing one, and its geometry and energy would provide crucial insights into the catalytic pathway. While specific studies on this exact system are limited, the methodology has been successfully applied to other metalloenzymes and catalytic systems.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a complementary approach to quantum chemical calculations by allowing the study of the dynamic behavior of this compound and its complexes over time.

Modeling Host-Guest Interactions

MD simulations are particularly well-suited for modeling the intricate process of host-guest recognition between this compound and various guest molecules, such as metal ions or small organic molecules. These simulations can provide a detailed picture of the binding process, including the initial encounter, the conformational changes that occur upon binding, and the nature of the non-covalent interactions that stabilize the complex.

By simulating the system in a solvent environment, typically water, MD can capture the important role of solvation and desolvation in the binding thermodynamics. The simulations can be used to calculate the free energy of binding, which is a direct measure of the stability of the host-guest complex. This information is invaluable for designing new diazacrown ether derivatives with enhanced selectivity and affinity for specific guests.

Simulation of Conformational Dynamics

The conformational flexibility of this compound is a key determinant of its function. MD simulations can be used to explore the conformational space of the molecule and to study the timescales of the transitions between different conformers. This is crucial for understanding how the macrocycle can adapt its shape to accommodate different guests and how its dynamics might be altered upon complexation.

These simulations can reveal the pathways of conformational change and identify the energy barriers that separate different conformational states. This information is essential for a complete understanding of the molecule's behavior in solution and for interpreting experimental data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can probe these dynamic processes.

Force Field Calculations for Molecular Design

Force field calculations, a cornerstone of molecular mechanics, have been instrumental in elucidating the conformational landscape of this compound and its derivatives. These computational methods provide a powerful tool for predicting the three-dimensional structures and relative stabilities of different conformers, which is paramount for understanding the molecule's function, particularly its ability to selectively bind metal ions.

Detailed Research Findings

Research in this area has largely focused on employing molecular mechanics as a primary step in a hierarchical modeling approach. This typically involves an extensive conformational search using a suitable force field, followed by geometry optimization of the identified low-energy structures using more computationally intensive methods like density functional theory (DFT).

A key aspect of the molecular design of ligands based on this compound is the rationalization of their selectivity towards different metal ions. Molecular mechanics calculations have been successfully used to explain the depression of formation constants with certain metal ions upon structural modification of the macrocyclic framework. researchgate.net By calculating the strain energy of the ligand upon complexation, researchers can predict which metal ions will form the most stable complexes.

Systematic conformational analyses using molecular mechanics have been successful in identifying several low-energy conformers of this compound. These studies have revealed that the free ligand can exist in multiple conformational states, with the most stable configurations being those that create an optimal cavity for metal ion coordination. The conformational flexibility of the twelve-membered ring is a critical feature, allowing it to adapt its geometry to accommodate metal ions of varying sizes.

While specific force field parameter sets developed exclusively for this compound are not extensively documented in publicly available literature, studies on similar small crown ethers have utilized established force fields like MMFF94s for conformational searches. nih.gov The general approach involves using a force field to explore the potential energy surface of the molecule, identifying all sterically accessible conformations.

The following table summarizes the general workflow and findings from computational studies on this compound and related macrocycles.

| Computational Step | Methodology | Key Findings | References |

| Conformational Search | Molecular Mechanics (e.g., MMFF94s, MM2) | Identification of multiple low-energy conformers. | nih.govacs.org |

| Geometry Optimization | Density Functional Theory (DFT) | Refinement of conformer geometries and confirmation of the most stable structures for metal binding. | mdpi.com |

| Energy Evaluation | Molecular Mechanics & DFT | Calculation of relative energies of conformers and strain energy upon metal complexation. | researchgate.net |

| Selectivity Rationalization | Molecular Mechanics | Explanation of metal ion selectivity based on the calculated strain energies of the ligand in different complexes. | researchgate.net |